molecular formula C17H15NO2 B5284043 N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide

Cat. No.: B5284043
M. Wt: 265.31 g/mol
InChI Key: KMFFYAQYFMJZBV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with phenylacetylene in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The use of a base, such as triethylamine, is often required to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide is unique due to its prop-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFFYAQYFMJZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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